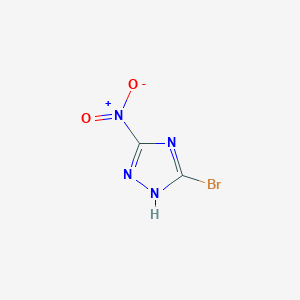
5-bromo-3-nitro-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Identifier “5-bromo-3-nitro-1H-1,2,4-triazole” is known as linear alkylbenzene sulfonic acid. This compound is widely used in various industrial applications, particularly in the production of detergents and surfactants. Linear alkylbenzene sulfonic acid is valued for its effectiveness in breaking down oils and greases, making it a key ingredient in many cleaning products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linear alkylbenzene sulfonic acid is typically synthesized through the sulfonation of linear alkylbenzene. The process involves the reaction of linear alkylbenzene with sulfur trioxide in a continuous reactor. The reaction conditions include maintaining a temperature range of 40-60°C and using a molar ratio of sulfur trioxide to linear alkylbenzene of approximately 1:1. The resulting product is then neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt.
Industrial Production Methods
In industrial settings, the production of linear alkylbenzene sulfonic acid is carried out in large-scale reactors. The process begins with the alkylation of benzene using linear olefins, followed by sulfonation with sulfur trioxide. The sulfonation reaction is highly exothermic, requiring efficient cooling systems to maintain the desired temperature. The final product is then purified and concentrated to achieve the desired concentration of active ingredient.
Analyse Des Réactions Chimiques
Types of Reactions
Linear alkylbenzene sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or ammonia, with reaction conditions varying depending on the desired product.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Hydroxyl or amino derivatives of the original compound.
Applications De Recherche Scientifique
Linear alkylbenzene sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The primary mechanism of action of linear alkylbenzene sulfonic acid is its ability to reduce surface tension and disrupt lipid membranes. The sulfonic acid group interacts with water molecules, while the hydrophobic alkyl chain interacts with oils and greases. This dual interaction allows the compound to effectively emulsify and solubilize hydrophobic substances, making it an effective cleaning agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecylbenzene sulfonic acid
- Tetradecylbenzene sulfonic acid
- Hexadecylbenzene sulfonic acid
Uniqueness
Linear alkylbenzene sulfonic acid is unique due to its balance of hydrophobic and hydrophilic properties, which makes it highly effective as a surfactant. Compared to similar compounds, it offers a good balance of cost, effectiveness, and environmental impact, making it a preferred choice in many industrial applications.
Propriétés
IUPAC Name |
5-bromo-3-nitro-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAMCWVPBITOGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=NN1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N~2~-[(benzyloxy)carbonyl]glutamine](/img/structure/B7771341.png)


